molecular formula C12H10ClN3O4 B170894 ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-37-9

ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B170894
CAS No.: 110821-37-9
M. Wt: 295.68 g/mol
InChI Key: DFONJFIUUOSJLQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester group at the 4-position

Preparation Methods

The synthesis of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced via nitration of a phenyl-substituted pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles.

Scientific Research Applications

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor binding.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets. The ester group may undergo hydrolysis, releasing the active carboxylic acid form.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 5-chloro-1-(4-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFONJFIUUOSJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549900
Record name Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-37-9
Record name Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110821-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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